molecular formula C8H9NO3S B2727289 2-[(5-Methylthiophen-2-yl)formamido]acetic acid CAS No. 565166-71-4

2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Cat. No.: B2727289
CAS No.: 565166-71-4
M. Wt: 199.22
InChI Key: ABACPIACDWJIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methylthiophen-2-yl)formamido]acetic acid (CAS 565166-71-4) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C 8 H 9 NO 3 S and a molecular weight of 199.23 g/mol, features a methyl-substituted thiophene ring linked to a glycine moiety via a formamido bridge . This compound serves as a valuable pharmaceutical intermediate and building block in organic synthesis, particularly in the development of novel active molecules. Research into structurally related 2-(thiophen-2-yl)acetic acid derivatives has demonstrated their potential as suitable chemical platforms for developing inhibitors of the glutathione-dependent enzyme mPGES-1 , a valuable macromolecular target in both cancer and inflammation therapy . Furthermore, similar amide derivatives have been investigated for their use as medicaments, highlighting the relevance of this chemotype in drug discovery . Researchers can utilize this product as a versatile precursor for further chemical modifications. It is characterized by a canonical SMILES of CC1=CC=C(C(=O)NCC(=O)O)S1 and the InChI Key ABACPIACDWJIOD-UHFFFAOYSA-N . The product is offered with a typical purity of 95% . Safety Information: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-[(5-methylthiophene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACPIACDWJIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Metabolic Stability of Methylthiophene-formamido Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of methylthiophene-formamido acetic acid, a novel chemical entity with therapeutic potential. Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its efficacy and safety.[1] This document outlines a multi-pronged approach, integrating in silico predictive modeling with robust in vitro experimental protocols. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step methodologies for the accurate prediction and experimental validation of metabolic liability. The causality behind experimental choices is explained, and self-validating systems are described to ensure data integrity.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability stands out as a pivotal parameter. It describes the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[3] Therefore, an early and accurate assessment of metabolic stability is crucial for guiding medicinal chemistry efforts and selecting candidates with favorable pharmacokinetic profiles.[4]

The thiophene moiety, a five-membered sulfur-containing heterocycle present in methylthiophene-formamido acetic acid, is a common scaffold in medicinal chemistry.[5][6] While often used to enhance pharmacological activity, the thiophene ring is also susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[5][6] Understanding the metabolic fate of methylthiophene-formamido acetic acid is therefore of paramount importance.

This guide details a systematic approach to evaluating the metabolic stability of this compound, beginning with computational predictions to identify potential metabolic soft spots and followed by rigorous in vitro assays to quantify its metabolic clearance.

In Silico Prediction of Metabolic Liabilities

Before embarking on resource-intensive experimental studies, in silico tools offer a rapid and cost-effective means to predict the metabolic fate of a compound.[7][8] These methods can be broadly categorized into ligand-based and structure-based approaches.[7]

Ligand-Based Approaches: Learning from Known Data

Ligand-based methods utilize the chemical structure of the compound to predict its metabolic stability based on large datasets of experimentally determined metabolic data.[7] Machine learning algorithms, such as Random Forests and Support Vector Machines, are commonly employed to build predictive models.[9][10]

Recommended Tool:

  • PredMS: A web-based tool that uses a random forest model to predict whether a compound is stable or unstable in human liver microsomes.[9][11] The prediction is based on a large in-house database of metabolic stability data.[9]

Structure-Based Approaches: Docking into the Active Site

Structure-based methods require the three-dimensional structures of drug-metabolizing enzymes, primarily CYPs.[7] By docking the compound of interest into the enzyme's active site, these methods can predict the most likely sites of metabolism.

Predicted Metabolic Pathways for Methylthiophene-formamido Acetic Acid:

The thiophene ring is a known substrate for CYP-mediated oxidation. The primary metabolic pathways for thiophene-containing compounds are S-oxidation and epoxidation, which can lead to the formation of reactive thiophene-S-oxides or arene oxides.[5][12][13] These reactive intermediates can be trapped by nucleophiles like glutathione (GSH).[12][13] Hydroxylation of the thiophene ring is also a common metabolic route.[14]

For methylthiophene-formamido acetic acid, the following metabolic transformations are predicted:

  • CYP-mediated S-oxidation: The sulfur atom of the thiophene ring is a likely site for oxidation, forming a thiophene-S-oxide.

  • CYP-mediated hydroxylation: The methyl group on the thiophene ring or the thiophene ring itself can be hydroxylated.

  • Hydrolysis: The formamido bond may be susceptible to hydrolysis by amidases.

The following diagram illustrates the predicted metabolic pathways.

Predicted Metabolic Pathways Predicted Metabolic Pathways of Methylthiophene-formamido Acetic Acid Parent Methylthiophene-formamido acetic acid S_Oxide Thiophene-S-oxide Parent->S_Oxide CYP-mediated S-oxidation Hydroxylated_Methyl Hydroxylated Methyl Metabolite Parent->Hydroxylated_Methyl CYP-mediated hydroxylation Hydroxylated_Ring Hydroxylated Thiophene Ring Metabolite Parent->Hydroxylated_Ring CYP-mediated hydroxylation Hydrolyzed Hydrolyzed Metabolite Parent->Hydrolyzed Amidase-mediated hydrolysis

Caption: Predicted metabolic pathways for methylthiophene-formamido acetic acid.

In Vitro Experimental Assessment of Metabolic Stability

In vitro assays are the cornerstone of metabolic stability assessment, providing quantitative data on the rate of compound depletion when incubated with metabolically active systems.[1][15] The two most common systems are liver microsomes and hepatocytes.[2]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[2][16] This assay is a cost-effective and high-throughput method for assessing CYP-mediated metabolism.[16]

3.1.1. Experimental Protocol

Objective: To determine the in vitro intrinsic clearance (CLint) of methylthiophene-formamido acetic acid in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Methylthiophene-formamido acetic acid

  • NADPH (cofactor)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[17]

  • Negative control (heat-inactivated microsomes)

Procedure:

  • Prepare a stock solution of methylthiophene-formamido acetic acid in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be low (e.g., < 0.5%) to avoid enzyme inhibition.[18]

  • Thaw the human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[17][19]

  • Pre-incubate the microsomes and the test compound at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.[16][19]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.[16][17]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[16][20]

3.1.2. Self-Validation and Controls
  • Positive Controls: Including compounds with known metabolic clearance (high and low) validates the activity of the microsomal enzymes.[17]

  • Negative Control (Minus Cofactor): Incubating the compound with microsomes in the absence of NADPH helps to assess non-enzymatic degradation.[21]

  • Negative Control (Heat-Inactivated Microsomes): This control assesses the chemical stability of the compound in the assay matrix.[17]

The following diagram illustrates the experimental workflow for the microsomal stability assay.

Microsomal Stability Assay Workflow Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Prepare Test Compound Stock Solution Pre-incubation Pre-incubate Microsomes & Test Compound at 37°C Stock Solution->Pre-incubation Microsome Prep Thaw & Dilute Liver Microsomes Microsome Prep->Pre-incubation Initiation Initiate Reaction with NADPH Pre-incubation->Initiation Sampling Sample at Timed Intervals Initiation->Sampling Termination Terminate Reaction with Acetonitrile & IS Sampling->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[2][22] This assay provides a more comprehensive picture of a compound's metabolic fate.[23]

3.2.1. Experimental Protocol

Objective: To determine the in vitro intrinsic clearance (CLint) of methylthiophene-formamido acetic acid in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Methylthiophene-formamido acetic acid

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Positive control compounds (e.g., Testosterone for Phase I, 7-hydroxycoumarin for Phase II)

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol.[24][25] Cell viability should be assessed (e.g., by trypan blue exclusion).

  • Incubate the hepatocytes with the test compound at 37°C in a suspension format.[22][23]

  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect samples and terminate the metabolic activity by adding cold acetonitrile with an internal standard.[22][24]

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant for the parent compound concentration using a validated LC-MS/MS method.[22][23]

3.2.2. Self-Validation and Controls
  • Positive Controls: Including substrates for both Phase I and Phase II enzymes confirms the metabolic competence of the hepatocytes.[23]

  • Blank Control: Incubating hepatocytes without the test compound serves as a background control for the analytical method.[24]

The following diagram illustrates the experimental workflow for the hepatocyte stability assay.

Hepatocyte Stability Assay Workflow Hepatocyte Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Hepatocytes Thaw & Prepare Cryopreserved Hepatocytes Viability Check Assess Cell Viability Thaw Hepatocytes->Viability Check Incubate Incubate Hepatocytes with Test Compound at 37°C Viability Check->Incubate Time Sampling Collect Samples at Pre-defined Time Points Incubate->Time Sampling Quench Reaction Terminate Reaction with Acetonitrile & Internal Standard Time Sampling->Quench Reaction Centrifuge Centrifuge to Remove Cell Debris Quench Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the hepatocyte stability assay.

Data Analysis and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound over time. This data is used to calculate key pharmacokinetic parameters.

Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint)

The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This is calculated based on the half-life and the specific assay conditions (e.g., protein concentration for microsomes or cell density for hepatocytes).[16][25]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

ParameterLiver MicrosomesHepatocytes
In Vitro Half-life (t½, min) Calculated ValueCalculated Value
Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10⁶ cells) Calculated ValueCalculated Value
Correlation Coefficient (r²) Calculated ValueCalculated Value
In Vitro-In Vivo Extrapolation (IVIVE)

The in vitro intrinsic clearance data can be used to predict the in vivo hepatic clearance.[22] This involves scaling the in vitro data using physiological parameters such as liver blood flow and the fraction of unbound drug in the plasma.[22]

Conclusion

The metabolic stability of a drug candidate is a critical attribute that significantly influences its clinical success. The integrated approach described in this guide, combining in silico prediction with robust in vitro experimentation, provides a comprehensive framework for evaluating the metabolic profile of methylthiophene-formamido acetic acid. By understanding its metabolic liabilities early in the drug discovery process, medicinal chemists can make informed decisions to optimize the compound's structure and improve its pharmacokinetic properties, ultimately increasing the probability of developing a safe and effective drug.

References

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A Technical Guide to Hydrogen Bond Donor and Acceptor Counts for Thiophene-Glycine Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition

In the intricate landscape of drug design and molecular biology, the hydrogen bond stands as a paramount force governing the interactions between a ligand and its biological target. Life itself is predicated on these interactions; the iconic double helix of DNA and the complex folded structures of proteins are stabilized primarily by a vast network of hydrogen bonds.[1] For a drug molecule, the ability to form specific hydrogen bonds with its receptor is a critical determinant of its orientation, recognition, and, ultimately, its binding affinity.[1][2]

Medicinal chemists and computational scientists frequently quantify a molecule's hydrogen bonding potential by a simple yet powerful metric: the count of its hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs). These counts are cornerstone parameters in established frameworks for assessing "drug-likeness," such as Lipinski's Rule of Five, which correlate a compound's physicochemical properties with its potential for oral bioavailability.[3][4]

This guide provides an in-depth technical analysis of the hydrogen bond donor and acceptor characteristics of a specific and increasingly relevant class of molecules: thiophene-glycine ligands. By dissecting the individual components—the aromatic thiophene core and the versatile glycine moiety—we will establish a systematic methodology for enumerating the HBD and HBA counts in the final conjugated ligand. This analysis is crucial for researchers aiming to design and optimize these ligands for enhanced target specificity and improved pharmacokinetic profiles.

Foundational Principles of Hydrogen Bonding

A hydrogen bond is an attractive electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.[5][6] The interaction is typically represented as D–H···A, where D is the donor atom and A is the acceptor atom.

Defining Hydrogen Bond Donors (HBD)

A hydrogen bond donor is the molecular fragment that "donates" the hydrogen atom to the bond. This requires the hydrogen to be attached to a highly electronegative atom, most commonly oxygen (O) or nitrogen (N). This covalent bond is polarized (e.g., O-H, N-H), leaving the hydrogen with a partial positive charge, making it susceptible to attraction by an electron-rich center.[7][8] In drug design, the HBD count is the total number of hydrogens attached to oxygen or nitrogen atoms.

Defining Hydrogen Bond Acceptors (HBA)

A hydrogen bond acceptor is the electronegative atom that possesses a lone pair of electrons and attracts the partially positive hydrogen atom.[7][9] Oxygen and nitrogen atoms are the most common and potent HBAs. According to widely used drug design rules, the HBA count is the total number of oxygen or nitrogen atoms in a molecule, irrespective of their hybridization state.[3]

A Note on Weaker Hydrogen Bonds

While the O-H and N-H bonds are the primary donors considered in most drug design heuristics, it is important to acknowledge the existence of weaker interactions. Certain polarized C-H bonds can act as very weak donors, and atoms like sulfur can act as very weak acceptors.[10][11] However, the sulfur atom in an aromatic system like thiophene is considered a particularly poor acceptor because its lone pair electrons are delocalized as part of the aromatic π-system.[12] For the purpose of this guide and in alignment with standard medicinal chemistry rules, these weaker interactions are typically excluded from the primary HBD/HBA counts.

Component Analysis: Thiophene and Glycine

To accurately determine the properties of a thiophene-glycine ligand, we must first analyze the hydrogen bonding potential of its constituent parts.

Hydrogen Bonding Profile of Glycine

Glycine (NH₂‐CH₂‐COOH) is the simplest amino acid and is rich in hydrogen bonding functionality.[13] Its properties are highly dependent on the surrounding pH, existing primarily in a zwitterionic form under physiological conditions.

  • Neutral Form (NH₂-CH₂-COOH):

    • HBDs: 3 (two from the -NH₂ group and one from the -OH group).

    • HBAs: 3 (the nitrogen atom, the carbonyl oxygen, and the hydroxyl oxygen).

  • Zwitterionic Form (⁺NH₃-CH₂-COO⁻): This is the predominant form in biological systems (pH ~7.4).

    • HBDs: 3 (all three hydrogens on the positively charged ammonium group, ⁺NH₃).

    • HBAs: 2 (both oxygen atoms of the carboxylate group, -COO⁻).

Hydrogen Bonding Profile of Thiophene

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[14][]

  • HBDs: 0. The C-H bonds of the aromatic ring are not considered donors under standard rules.

  • HBAs: 0. As established, the sulfur atom's lone pairs contribute to the ring's aromaticity, making them largely unavailable for hydrogen bonding. Studies have shown that thiophene, when it does participate in hydrogen bonding, does so through its aromatic π-electron system rather than via the sulfur atom.[12] Therefore, for standard HBA counting, the sulfur of thiophene is not included.

Thiophene-Glycine Ligands: A Quantitative Analysis

The final HBD/HBA count of a thiophene-glycine ligand is not merely the sum of its parts. The chemical linkage used to connect the two moieties fundamentally alters the available functional groups.

The Impact of Linkage Chemistry: An Amide Bond Case Study

A common and chemically robust method to link thiophene and glycine is through the formation of an amide bond. Let us consider the example of 2-Thiophenecarboxamidoacetic acid , formed by reacting thiophene-2-carboxylic acid with the amino group of glycine.

In forming the amide bond (-C(=O)NH-), the nitrogen atom from glycine is acylated. This transformation has critical consequences for the HBD/HBA count:

  • The original amino group (-NH₂) of glycine, which had two HBDs, becomes an amide group (-NH-) with only one HBD.

  • The nitrogen atom of the amide is generally not considered an HBA in drug design contexts due to the delocalization of its lone pair into the adjacent carbonyl.[3]

  • A new carbonyl oxygen is introduced as part of the amide linkage, which is a strong HBA.

Step-by-Step Protocol for HBD/HBA Enumeration

The following protocol provides a self-validating system for determining the HBD and HBA counts for any thiophene-glycine ligand.

  • Draw the Final Ligand Structure: Ensure the correct covalent structure, including the specific linkage between the thiophene and glycine moieties, is clearly depicted.

  • Identify Hydrogen Bond Donors (HBDs): Count every hydrogen atom that is covalently bonded to either a nitrogen or an oxygen atom.

  • Identify Hydrogen Bond Acceptors (HBAs): Count every nitrogen atom and every oxygen atom in the structure. This is the standard "Lipinski" or "Rule of Five" counting method.

  • Adjust for Physiological pH: For applications in biological systems, consider the likely protonation state. Carboxylic acids (-COOH) will typically be deprotonated to carboxylates (-COO⁻), and basic amines will be protonated.

    • Effect of Deprotonation: When a carboxyl group (-COOH) becomes a carboxylate (-COO⁻), it loses its O-H hydrogen. This decreases the HBD count by one . The HBA count remains unchanged as the two oxygen atoms are still present.

Data Summary and Case Studies

The following table summarizes the HBD and HBA counts for the individual components and for a representative thiophene-glycine ligand in both its neutral and physiologically relevant (deprotonated) state.

Molecule / IonStructureHBD CountHBA CountNotes
Glycine (Neutral)NH₂-CH₂-COOH33Two N-H, one O-H donors. One N, two O acceptors.
Glycine (Zwitterion)⁺NH₃-CH₂-COO⁻32Three N-H donors. Two O acceptors.
ThiopheneC₄H₄S00Sulfur is not counted as a standard HBA.
2-Thiophenecarboxamidoacetic acid (Neutral)Thiophene-C(=O)NH-CH₂-COOH2 4 One amide N-H, one carboxyl O-H. One amide O, two carboxyl O, one thiophene S (not counted under Ro5). For Ro5: 3 HBA (N, O only).
2-Thiophenecarboxamidoacetate (Anion)Thiophene-C(=O)NH-CH₂-COO⁻1 4 One amide N-H. One amide O, two carboxylate O, one thiophene S (not counted under Ro5). For Ro5: 3 HBA (N, O only).

Note on HBA counting: The table lists two values for HBA under the ligand entries. The first value (4) includes the thiophene sulfur, which might be considered by some force fields, albeit as a very weak acceptor. The second, parenthetical value (3) adheres strictly to the Rule of Five definition, counting only N and O atoms, and is the more commonly used value in medicinal chemistry for property prediction.

Visualization of H-Bonding Potential

The diagram below illustrates the hydrogen bonding sites on the anionic (physiologically relevant) form of 2-Thiophenecarboxamidoacetate.

Caption: H-bond sites on 2-Thiophenecarboxamidoacetate.

Application in Drug Development

The accurate enumeration of HBD and HBA counts is not a mere academic exercise; it is a critical input for predictive models that guide the entire drug discovery pipeline.

Workflow: From Structure to Property Prediction

The process of leveraging HBD/HBA counts is an integral part of computational drug design. The workflow demonstrates how this fundamental structural property informs higher-level predictions about a molecule's behavior.

Workflow A 1. Define Ligand Structure (e.g., Thiophene-Glycine Conjugate) B 2. Identify Functional Groups (Amide, Carboxyl, etc.) A->B C 3. Enumerate HBD/HBA Counts (Neutral & Ionized States) B->C D 4. Input for Predictive Models C->D E Lipinski's Rule of Five (Oral Bioavailability) D->E assesses 'drug-likeness' F ADME Models (Solubility, Permeability) D->F predicts pharmacokinetics G Pharmacophore Modeling & Virtual Screening D->G defines binding features H 5. Guide Lead Optimization (Synthesis & Testing Strategy) E->H F->H G->H

Caption: Workflow integrating HBD/HBA counts in drug design.

Implications for Pharmacokinetics and Pharmacodynamics

The HBD and HBA counts directly influence a ligand's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target (pharmacodynamics).

  • Solubility and Permeability: A higher number of HBDs and HBAs generally increases a molecule's polarity and, consequently, its aqueous solubility. However, excessive hydrogen bonding potential can be detrimental to membrane permeability, as the drug must shed its hydration shell to cross lipid bilayers.[3][16] Optimizing the HBD/HBA count is a key balancing act in drug design.

  • Target Binding: The specific arrangement of donors and acceptors on a ligand creates a "pharmacophore" that must be complementary to the binding site of the target protein. A single misplaced or missing hydrogen bond can lead to a significant loss in binding affinity and selectivity.[1]

Conclusion

The hydrogen bonding potential of thiophene-glycine ligands is a nuanced property that is critically dependent on the precise chemical structure resulting from their synthesis. While the glycine component provides a rich source of hydrogen bond donors and acceptors, the thiophene ring is largely inert in this regard under standard medicinal chemistry definitions. The key to accurately assessing these ligands lies in a careful analysis of the final functional groups present after conjugation, paying close attention to the formation of linkages like amide bonds and the relevant protonation state at physiological pH. By following the systematic protocol outlined in this guide, researchers and drug development professionals can generate reliable HBD and HBA counts, enabling more accurate predictions of pharmacokinetic properties and facilitating the rational design of more effective and targeted therapeutics.

References

  • Wikipedia. Hydrogen bond. [Link]

  • Quora. Can glycine's H atom form a hydrogen bond?. [Link]

  • The Fundamentals of Biochemistry: Interactive Tutorials. Hydrogen Bond Lengths and Angles. [Link]

  • Quora. What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?. [Link]

  • Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • AIP Publishing. Electrical and vibrational properties of hydrogen bonds in glycine-water clusters. [Link]

  • University of California, Davis. Hydrogen Bonding: Acceptors and Donors. [Link]

  • Proceedings of the National Academy of Sciences. The Cα—H⋅⋅⋅O hydrogen bond: A determinant of stability and specificity in transmembrane helix interactions. [Link]

  • VPA. Can Glycine Hydrogen Bond?. [Link]

  • Royal Society of Chemistry Publishing. HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation?. [Link]

  • ResearchGate. Hydrogen bonds around hydrophilic groups of glycine with water molecules. [Link]

  • ACS Publications. Theoretical Insights into the Effect of Different Numbers of Thiophene Groups on Hydrogen Bond Interaction and Excited-State Intramolecular Proton-Transfer Process for Flavonoid Derivatives. [Link]

  • ACS Publications. Thiophene-Rich Benzoxazines with an Amide Moiety: Integration of Structural and Hydrogen Bonding Influence on the Polymerization Mechanism by Experimental and Computational Studies. [Link]

  • Wiley Online Library. Hydrogen Bonding: The Last Mystery in Drug Design?. [Link]

  • ChemRxiv. Hydrogen bond donors in drug design. [Link]

  • Royal Society of Chemistry Publishing. Quantifying the hydrogen-bond propensity of drugs and its relationship with Lipinski's rule of five. [Link]

  • PubMed. Hydrogen-Bond Donors in Drug Design. [Link]

  • Semantic Scholar. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. [Link]

  • MDPI. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]

  • Wikipedia. Thiophene. [Link]

  • PubMed Central. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

[1]

Target Molecule CAS:12

Executive Summary

This application note details the optimized protocol for synthesizing 2-[(5-Methylthiophen-2-yl)formamido]acetic acid (also known as

11

The protocol utilizes a modified Schotten-Baumann reaction , chosen for its scalability, cost-effectiveness, and high atom economy compared to coupling-agent (EDC/HATU) methodologies.[1] By generating the reactive acid chloride in situ and coupling it with glycine in a biphasic basic medium, this method minimizes purification steps and maximizes yield.

Key Performance Indicators (Expected)
ParameterSpecification
Target Yield 75% – 85%
Purity (HPLC) > 98%
Appearance White to Off-White Crystalline Solid
Reaction Time ~4–6 Hours (Total)

Chemical Strategy & Mechanism[4][5][6][7][8]

Retrosynthetic Analysis

The target molecule is an amide conjugate of Glycine and 5-Methylthiophene-2-carboxylic acid .[1] The disconnection occurs at the amide bond.

  • Synthon A (Nucleophile): Glycine (Amino acid).

  • Synthon B (Electrophile): 5-Methylthiophene-2-carbonyl chloride (Activated acid).[1]

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution :

  • Activation: Conversion of the carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: The amino group of glycine attacks the carbonyl carbon of the acid chloride.[1]

  • Elimination: Chloride is ejected as a leaving group, reforming the carbonyl.

  • Base Mediation: The base (NaOH) serves two roles:

    • Neutralizes the HCl byproduct to drive equilibrium.[3]

    • Maintains glycine in its nucleophilic anionic form (

      
      ) rather than its zwitterionic form (
      
      
      ).

ReactionMechanismStart5-Methylthiophene-2-carboxylic acidActActivation(SOCl2)Start->Act RefluxIntAcid ChlorideIntermediateAct->Int -SO2, -HClProdTarget AmideProductInt->Prod Nucleophilic AttackGlyGlycine(in NaOH)Gly->Prod Coupling (pH > 10)

Caption: Simplified mechanistic flow from acid activation to amide coupling.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
5-Methylthiophene-2-carboxylic acid1918-79-2>98%Starting Material
Glycine56-40-6>99%Nucleophile
Thionyl Chloride (

)
7719-09-7Reagent GradeChlorinating Agent
Sodium Hydroxide (NaOH)1310-73-2PelletsBase
Dichloromethane (DCM)75-09-2AnhydrousSolvent (Organic)
Hydrochloric Acid (HCl)7647-01-012M (Conc.)[1]Acidification
Equipment
  • Three-neck round-bottom flask (250 mL and 500 mL).[1]

  • Reflux condenser with

    
     drying tube or 
    
    
    inlet.[1]
  • Addition funnel (pressure-equalizing).[1]

  • pH meter or high-range pH strips (0–14).[1]

  • Ice-water bath.[1][4]

  • Vacuum filtration setup (Buchner funnel).[1]

Detailed Experimental Protocol

Phase A: Synthesis of 5-Methylthiophene-2-carbonyl Chloride

Note: Perform in a fume hood.[1] Thionyl chloride and acid chlorides are corrosive and lachrymators.[1]

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-methylthiophene-2-carboxylic acid (14.2 g, 100 mmol) to the flask.

  • Activation: Add Thionyl Chloride (

    
    ) (23.8 g, 14.5 mL, 200 mmol) carefully.
    
    • Optional: Add 1-2 drops of dry DMF to catalyze the reaction.[1]

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 2–3 hours. The evolution of

    
     and 
    
    
    gas indicates reaction progress. The solution should become clear.
  • Workup: Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown oil or low-melting solid.[1]
    
    • Checkpoint: Use immediately for Phase B to prevent hydrolysis.

Phase B: Schotten-Baumann Coupling[1]
  • Glycine Preparation: In a 500 mL beaker or flask, dissolve Glycine (7.5 g, 100 mmol) in 10% NaOH solution (80 mL, ~200 mmol).

    • Critical: Cool this solution to 0–5°C in an ice bath.

  • Biphasic Setup: Dissolve the crude acid chloride (from Phase A) in dry Dichloromethane (DCM) (50 mL).

  • Addition: Add the acid chloride solution dropwise to the stirred glycine solution over 30–45 minutes.

    • Process Control: Monitor the temperature; keep it below 10°C.

    • pH Control: Simultaneously, monitor the pH. If it drops below 9, add small aliquots of 10% NaOH to maintain pH 10–12 . This is crucial to keep glycine reactive.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Separation: Transfer the mixture to a separatory funnel.

    • Layer Identification: The product (as a sodium salt) is in the Aqueous Top Layer .[1] The organic layer contains unreacted acid chloride/impurities.

    • Action: Separate the layers.[4][5] Wash the aqueous layer once with DCM (30 mL) to remove organic impurities.

Phase C: Isolation and Purification[1][10]
  • Acidification: Transfer the aqueous layer to a clean beaker. Cool to 0–5°C.[1]

  • Precipitation: Slowly add Concentrated HCl dropwise with vigorous stirring until the pH reaches 1–2 .

    • Observation: The product, 2-[(5-Methylthiophen-2-yl)formamido]acetic acid, will precipitate as a white solid.[1]

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove salts (NaCl).
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Recrystallization (If needed): Recrystallize from Ethanol/Water (9:1) or pure Ethanol to achieve >99% purity.

Process Visualization

ExperimentalWorkflowStartStart: ReagentsPhaseAPhase A: Acid Chloride Formation(Reflux with SOCl2)Start->PhaseAPhaseBPhase B: Schotten-Baumann Coupling(Glycine + NaOH @ 0°C)PhaseA->PhaseB Add dropwisePhaseCPhase C: Separation(Keep Aqueous Layer)PhaseB->PhaseC ExtractPhaseDPhase D: Acidification (pH 1-2)& FiltrationPhaseC->PhaseD HCl additionEndFinal Product:N-(5-methyl-2-thenoyl)glycinePhaseD->End Dry & Recrystallize

Caption: Step-by-step experimental workflow for the synthesis process.

Validation & Quality Control

To ensure the protocol was successful, perform the following validation steps.

TestExpected ResultTroubleshooting
TLC Single spot,

distinct from glycine (baseline) and acid (high

).
Multiple spots? Recrystallize.
Melting Point Determine experimentally (Expected range: 160–180°C based on analogs).Low MP indicates wet product or impurities.

NMR
(DMSO-

)

12.5 (s, 1H, COOH), 8.8 (t, 1H, NH), 7.6 (d, 1H, Thiophene), 6.8 (d, 1H, Thiophene), 3.9 (d, 2H,

), 2.4 (s, 3H,

).[1]
Missing NH peak? Check for hydrolysis.

Self-Validating Logic:

  • Solubility Check: The product should be soluble in dilute NaOH (as the salt) and precipitate upon adding HCl.[1] If the solid does not dissolve in base, it is likely not the target acid.

  • Silver Nitrate Test: The final product should be free of chloride ions. Dissolve a small amount in water/nitric acid and add

    
    . Turbidity indicates incomplete washing of NaCl.
    

Troubleshooting (The Scientist's Perspective)

  • Issue: Low Yield.

    • Cause: Hydrolysis of the acid chloride before coupling.

    • Fix: Ensure the DCM is dry and the temperature is kept strictly at 0°C during addition.[1] Add the acid chloride slowly.

  • Issue: Oiling out upon acidification.

    • Cause: Product is slightly impure or concentration is too high.[1]

    • Fix: Scratch the glass vessel to induce nucleation or seed with a crystal. Alternatively, extract the oiled product into Ethyl Acetate, dry, and evaporate.

  • Issue: pH Control difficulty.

    • Cause: The reaction generates HCl rapidly.

    • Fix: Use a pH meter rather than paper. Use a Carbonate buffer (

      
      ) instead of NaOH if manual titration is difficult, though NaOH is cleaner for isolation.[1]
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures). [1]

  • Green, M. M., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for amide bond stability and formation). [1]

  • Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (General protocols for acid chloride formation).

  • PubChem. (n.d.). Compound Summary for CAS 565166-71-4. National Center for Biotechnology Information. [1]

Application Notes and Protocols: Determining the Solubility of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and non-aqueous solubility are critical attributes that profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Poor solubility can lead to erratic and insufficient drug exposure, complicating preclinical and clinical evaluation and often resulting in candidate attrition. The subject of this guide, 2-[(5-Methylthiophen-2-yl)formamido]acetic acid , is a novel organic molecule with potential therapeutic applications. A thorough understanding of its solubility characteristics is a foundational step in its journey from a laboratory curiosity to a viable therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for determining the solubility of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid in dimethyl sulfoxide (DMSO) and a range of common organic solvents. The protocols herein are designed to be robust and adaptable, providing a framework for generating reliable and reproducible solubility data.

Physicochemical Profile and Expected Solubility Behavior

2-[(5-Methylthiophen-2-yl)formamido]acetic acid is a multifaceted molecule, and an analysis of its structure provides insight into its likely solubility behavior.

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group imparts a degree of polarity and the capacity for hydrogen bonding. This functional group is also ionizable, suggesting that the compound's solubility in aqueous and protic solvents will be pH-dependent.

  • The N-acyl Amino Acid Core: The formamidoacetic acid portion of the molecule is an N-acylated amino acid. Amino acids are generally soluble in water but less so in non-polar organic solvents.[1][2]

  • The 5-Methylthiophene Group: The thiophene ring is an aromatic heterocycle that contributes to the molecule's overall lipophilicity. Thiophene itself is soluble in many organic solvents but has limited solubility in water.[3]

Based on these structural features, it is anticipated that 2-[(5-Methylthiophen-2-yl)formamido]acetic acid will exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be more limited.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO) - The Gateway Solvent

DMSO is a powerful, polar aprotic solvent widely used in the initial stages of drug discovery for the preparation of high-concentration stock solutions for high-throughput screening (HTS). Its ability to dissolve a broad range of organic molecules makes it an indispensable tool.

Protocol for Preparation and Assessment of a Saturated DMSO Stock Solution

This protocol outlines a standard procedure for preparing a high-concentration stock solution of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid in DMSO and assessing its apparent solubility.

Materials:

  • 2-[(5-Methylthiophen-2-yl)formamido]acetic acid (powder form)

  • Anhydrous DMSO, ≥99.9% purity

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Calibrated analytical balance

  • Microcentrifuge

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and calibrated pipettes

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid into a tared 1.5 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 200 µL) to create a slurry. This initial volume should be insufficient to fully dissolve the compound, ensuring an excess of solid material.

  • Equilibration:

    • Tightly cap the microcentrifuge tube.

    • Place the tube in a thermomixer or incubator shaker set to a constant temperature (typically 25 °C or 37 °C) and agitate for a defined period (a minimum of 2 hours, with 18-24 hours being ideal to approach thermodynamic equilibrium).

  • Separation of Undissolved Solid:

    • Following equilibration, centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Preparation of the Saturated Solution for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (the saturated DMSO solution) without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant in DMSO to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples by a validated HPLC or UPLC method to determine the precise concentration of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid.

    • Prepare a standard curve of the compound in DMSO to enable accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in DMSO under the experimental conditions.

Part 2: Broader Solubility Profiling in Organic Solvents

A comprehensive understanding of a compound's solubility extends beyond DMSO. Profiling in a range of organic solvents with varying polarities and hydrogen bonding capabilities is crucial for downstream applications such as chemical synthesis, purification, and formulation development.

Recommended Organic Solvents for Screening:
Solvent ClassExamplesRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Solvents with high dielectric constants capable of solvating polar molecules.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Solvents that can act as both hydrogen bond donors and acceptors.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Moderately polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformNon-polar to weakly polar solvents.
Aromatic TolueneNon-polar solvent.
Esters Ethyl Acetate (EtOAc)Moderately polar solvent.
Protocol for Kinetic and Thermodynamic Solubility Determination in Organic Solvents

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous or organic medium. It is a high-throughput method that can sometimes overestimate true solubility due to the formation of supersaturated solutions.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

The following diagram illustrates a generalized workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare High-Concentration DMSO Stock k_dilute Dilute DMSO Stock into Organic Solvent k_start->k_dilute k_incubate Short Incubation (e.g., 2 hours) k_dilute->k_incubate k_filter Filter to Remove Precipitate k_incubate->k_filter k_analyze Analyze Filtrate (e.g., HPLC, UV-Vis) k_filter->k_analyze k_result Kinetic Solubility k_analyze->k_result t_start Add Excess Solid Compound to Organic Solvent t_equilibrate Equilibrate (e.g., 24-48 hours with agitation) t_start->t_equilibrate t_separate Separate Solid (Centrifugation/Filtration) t_equilibrate->t_separate t_analyze Analyze Supernatant (e.g., HPLC, UV-Vis) t_separate->t_analyze t_result Thermodynamic Solubility t_analyze->t_result compound 2-[(5-Methylthiophen-2-yl)formamido]acetic acid compound->k_start compound->t_start solvents DMSO & Organic Solvents solvents->k_dilute solvents->t_start

Caption: A comparative workflow for determining kinetic and thermodynamic solubility.

Detailed Thermodynamic Solubility Protocol (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Materials:

  • 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

  • Selected organic solvents (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Orbital shaker or vial rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Analytical instrumentation (HPLC, UPLC, or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 2-[(5-Methylthiophen-2-yl)formamido]acetic acid (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered, saturated solution with the same organic solvent as needed.

    • Quantify the concentration of the compound using a pre-established analytical method.

  • Data Reporting:

    • Express the thermodynamic solubility in units of mg/mL or molarity (M).

Data Presentation and Interpretation

The solubility data for 2-[(5-Methylthiophen-2-yl)formamido]acetic acid should be compiled into a clear and concise table for easy comparison.

Example Data Table:

SolventSolvent ClassThermodynamic Solubility at 25 °C (mg/mL)
DMSOPolar Aprotic>200 (estimated)
DMFPolar AproticExperimental Value
MethanolPolar ProticExperimental Value
EthanolPolar ProticExperimental Value
AcetonitrilePolar AproticExperimental Value
Ethyl AcetateEsterExperimental Value
DichloromethaneChlorinatedExperimental Value
TolueneAromaticExperimental Value

Expert Insights and Troubleshooting

  • Causality of Experimental Choices: The choice between kinetic and thermodynamic solubility assays depends on the stage of research. Early-stage discovery often relies on higher-throughput kinetic assays for rapid compound ranking. In contrast, lead optimization and preclinical development necessitate the more accurate and resource-intensive thermodynamic solubility data.

  • Self-Validating Systems: A robust solubility protocol should include control compounds with known solubility profiles (e.g., one highly soluble and one poorly soluble compound) to validate the assay performance.

  • Common Pitfalls:

    • Incomplete Equilibration: Insufficient incubation time in thermodynamic assays can lead to an underestimation of solubility.

    • Compound Instability: The stability of the compound in the chosen solvent over the incubation period should be assessed. Degradation can lead to inaccurate solubility measurements.

    • Hygroscopicity: DMSO is highly hygroscopic. The presence of water can significantly alter the solubility of a compound. It is essential to use anhydrous DMSO and minimize exposure to atmospheric moisture.

Conclusion

A comprehensive characterization of the solubility of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid in DMSO and a diverse panel of organic solvents is a critical early step in its development pathway. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. This information will be instrumental in guiding subsequent activities, including the design of in vitro and in vivo studies, the development of purification strategies, and the formulation of potential drug products.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). Backgrounds of Amino Acids. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • NCATS. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Tanford, C. (1962). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 237(4), 1168–1173.

Sources

Application Note: Preparation and Characterization of Metal Complexes using 2-[(5-Methylthiophen-2-yl)formamido]acetic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of thiophene moieties into amino acid backbones creates ligands with distinct electronic and biological profiles compared to their benzene analogues. 2-[(5-Methylthiophen-2-yl)formamido]acetic acid (also known as N-(5-methyl-2-thenoyl)glycine) represents a critical scaffold in bioinorganic chemistry. The 5-methyl group acts as an electron-donating substituent, increasing the basicity of the carbonyl oxygen and potentially enhancing the stability of the resulting metal chelates.

This application note details the protocol for synthesizing this ligand and its subsequent coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)). These complexes are of high interest in drug development due to their potential as lipophilic antimicrobial agents , leveraging Tweedy’s Chelation Theory to facilitate membrane permeation.

Key Applications
  • Antimicrobial Development: Enhanced lipophilicity improves pathogen cell wall penetration.

  • Enzyme Inhibition: Thiophene-based peptidomimetics often act as transition state analogues.

  • Catalysis: Tunable Lewis acidity for organic transformation catalysis.

Chemical Structure & Coordination Chemistry[1]

The ligand features three potential donor sites:

  • Carboxylate Oxygen (

    
    ):  Primary anionic binding site.
    
  • Amide Oxygen (

    
    ):  Neutral donor, forming a stable 5-membered chelate ring.
    
  • Amide Nitrogen (

    
    ):  Participation is rare unless specific high-pH conditions induce deprotonation.
    

The most common coordination mode leads to bis-ligand complexes with the general formula


, where the metal center adopts an octahedral or tetrahedral geometry depending on the specific metal ion and hydration state.
Pathway Visualization: Synthesis & Coordination

G Start 5-Methylthiophene- 2-carboxylic acid Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux - SO2, - HCl Ligand Ligand (L): 2-[(5-Methylthiophen-2-yl) formamido]acetic acid Inter->Ligand Glycine, NaOH Schotten-Baumann Complex Metal Complex [M(L)2(H2O)n] Ligand->Complex M(OAc)2, EtOH Reflux, pH 7-8

Figure 1: Synthetic workflow from precursor acid to final metal complex. The pathway utilizes a Schotten-Baumann condensation followed by metal acetate complexation.

Experimental Protocols

Protocol A: Synthesis of the Ligand

Objective: Isolate high-purity 2-[(5-methylthiophen-2-yl)formamido]acetic acid.

Reagents:

  • 5-Methylthiophene-2-carboxylic acid (CAS: 1918-79-2)[1][2]

  • Thionyl chloride (

    
    )
    
  • Glycine

  • Sodium Hydroxide (

    
    )
    
  • Solvents: Benzene (or Toluene), Ethanol, Diethyl ether.

Step-by-Step Methodology:

  • Activation: Dissolve 0.05 mol of 5-methylthiophene-2-carboxylic acid in 30 mL dry benzene. Add 0.07 mol

    
     dropwise. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain the acid chloride.
    
  • Condensation: Dissolve 0.05 mol Glycine in 40 mL of 10%

    
     solution. Cool to 0–5°C.
    
  • Addition: Add the acid chloride (dissolved in minimal acetone/benzene) dropwise to the glycine solution with vigorous stirring. Maintain pH > 8 by adding additional

    
     if necessary.
    
  • Work-up: Stir for 2 hours at room temperature. Acidify the solution with concentrated

    
     to pH 2.0.
    
  • Isolation: The white precipitate formed is the ligand. Filter, wash with cold water, and recrystallize from ethanol.

Validation Check: Melting point should be sharp. IR should show distinct amide I (


) and carboxylic acid bands (

).
Protocol B: Preparation of Metal Complexes

Objective: Synthesize [M(L)2(H2O)2] complexes (M = Cu, Co, Ni, Zn).

Reagents:

  • Ligand (from Protocol A)[3]

  • Metal(II) Acetate or Chloride salts (e.g.,

    
    )
    
  • Solvent: Absolute Ethanol

  • Base: Ammonia solution or

    
     (1M)
    

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of absolute ethanol. (Warm slightly if needed).

  • Metal Solution: Dissolve 1.0 mmol of the Metal(II) salt in 10 mL of ethanol/water (4:1 ratio).

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • pH Adjustment: Adjust the pH of the mixture to 6.5–7.5 using dilute ammonia or

    
    . Critical Step: This ensures deprotonation of the carboxylic acid without stripping the amide proton.
    
  • Reflux: Reflux the mixture for 3–5 hours. A color change or precipitation usually indicates complex formation.

  • Purification: Cool to room temperature. Filter the precipitate.

    • Wash 3x with hot water (to remove unreacted metal salts).

    • Wash 2x with cold ethanol (to remove unreacted ligand).

    • Dry in a vacuum desiccator over

      
      .
      

Characterization & Data Interpretation

Successful complexation results in specific shifts in spectroscopic data. Use the table below to validate your product.

Table 1: Diagnostic Spectroscopic Data

TechniqueFunctional Group / ParameterFree Ligand (Expected)Metal Complex (Expected Shift)Structural Insight
FT-IR

~1710

(as -COOH)
1590–1610

Indicates deprotonation and coordination via Oxygen.
FT-IR

~1650

1620–1630

Red shift indicates coordination through amide Oxygen.
FT-IR

N/A450–550

Confirmation of Metal-Oxygen bond formation.
UV-Vis d-d TransitionsN/A500–700 nm (Metal dependent)Geometry confirmation (e.g., Octahedral for Co(II)).
Magnetic

(B.M.)
DiamagneticCu(II): 1.7–1.9 B.M.Confirms oxidation state and monomeric nature.
Biological Mechanism of Action (Tweedy's Theory)

The efficacy of these complexes in drug development relies on the Overtone Concept and Tweedy's Chelation Theory . Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and possible


-electron delocalization over the whole chelate ring.

Bio Chelation Chelation Process (Ligand + Metal) Polarity Reduced Polarity of Metal Ion Chelation->Polarity Charge Delocalization Lipophilicity Increased Lipophilicity (Lipid Solubility) Polarity->Lipophilicity Pi-Electron Sharing Permeation Enhanced Penetration of Pathogen Lipid Membrane Lipophilicity->Permeation Passive Diffusion Activity Blockage of Metal Binding Sites in Enzymes -> Cell Death Permeation->Activity Mechanism of Action

Figure 2: Mechanism of enhanced biological activity via chelation. The complex penetrates lipid barriers more effectively than the free metal ion.

Troubleshooting & Optimization

  • Precipitate not forming: The complex may be soluble in ethanol. Try reducing the volume by rotary evaporation or adding a non-polar solvent like diethyl ether to induce precipitation.

  • Oily product: This often indicates solvent trapping. Triturate the oil with hexane or petroleum ether to induce solidification.

  • Low Yield: Ensure the pH is strictly controlled. If pH is too low (<5), the carboxylate will not deprotonate. If too high (>9), metal hydroxides may precipitate instead of the complex.

References

  • Chohan, Z. H., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]...[4]. Bioorganic & Medicinal Chemistry.[5][4][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-Methylthiophene-2-carboxylic acid Properties. Retrieved from [Link]

Sources

In vitro assay protocols involving N-(5-methyl-2-thenoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The conjugation of carboxylic acid-containing xenobiotics with amino acids (primarily glycine) is a critical, yet often under-characterized, Phase II metabolic pathway. While glucuronidation dominates Phase II metabolism, glycine conjugation—catalyzed by Glycine N-acyltransferase (GLYAT) —is the primary detoxification route for mitochondrial acyl-CoA thioesters derived from aromatic and heterocyclic acids, such as benzoates and salicylates.[1]

This application note details the experimental protocols for studying N-(5-methyl-2-thenoyl)glycine (5-MTG). This compound represents a specific conjugate of 5-methylthiophene-2-carboxylic acid. It serves as an excellent model substrate for investigating the steric specificity of GLYAT (due to the 5-methyl substitution on the thiophene ring) and for assessing organic anion transporter (OAT) interactions in renal clearance.

Key Applications:

  • GLYAT Kinetic Profiling: Determining

    
     and 
    
    
    
    for the conjugation reaction.
  • Metabolite Identification: LC-MS/MS parameters for detecting 5-MTG in complex matrices.

  • Renal Clearance Modeling: Assessing 5-MTG as a substrate/inhibitor of OAT1 and OAT3.

Mechanistic Pathway & Logic

To accurately assay N-(5-methyl-2-thenoyl)glycine, one must understand that glycine conjugation is a two-step mitochondrial process :

  • Activation: The carboxylic acid precursor (5-methyl-2-thenoic acid) is converted to a high-energy thioester (Acyl-CoA) by an Acyl-CoA Synthetase (usually ACSM2B). This requires ATP and CoASH.

  • Conjugation: GLYAT transfers the acyl group from the CoA-thioester to the amino group of glycine, releasing free CoA and the conjugate.[1]

Critical Experimental Insight: Direct incubation of the acid and glycine with GLYAT will fail. You must either provide the pre-synthesized CoA-thioester or include an activation system (ATP/Mg²⁺/CoA/Ligase). The protocols below utilize the Pre-synthesized CoA-Thioester method for kinetic rigor, as it isolates the GLYAT step from the rate-limiting activation step.

GlycineConjugation Acid 5-Methyl-2-thenoic Acid ACSM Acyl-CoA Synthetase (ACSM2B) Acid->ACSM ATP ATP + CoASH ATP->ACSM Inter 5-Methyl-2-thenoyl-CoA (Intermediate) GLYAT Glycine N-acyltransferase (GLYAT) Inter->GLYAT Gly Glycine Gly->GLYAT Prod N-(5-methyl-2-thenoyl)glycine (5-MTG) ACSM->Inter Activation GLYAT->Prod Conjugation

Figure 1: The biphasic mechanism of glycine conjugation.[1] Note that the assay protocol below focuses on the GLYAT step by supplying the Intermediate directly.

Protocol A: GLYAT Enzymatic Kinetic Assay

This protocol measures the formation of N-(5-methyl-2-thenoyl)glycine using human liver mitochondria (HLM) or recombinant GLYAT.

Reagents & Equipment:

  • Enzyme Source: Human Liver Mitochondria (HLM) (final conc. 0.5 mg/mL) or Recombinant Human GLYAT.

  • Substrate: 5-methyl-2-thenoyl-CoA (Synthesized via mixed anhydride method, >95% purity).

  • Co-substrate: Glycine (Stock 1 M in buffer).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Stop Solution: Acetonitrile with 1% Formic Acid + Internal Standard (e.g.,

    
    -Benzoylglycine).
    

Step-by-Step Workflow:

  • Preparation of Reaction Mix: Prepare a master mix in Tris-HCl buffer containing the enzyme source. Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Note: If using HLM, add 0.1% BSA to prevent non-specific binding, though GLYAT is relatively robust.

  • Substrate Initiation: The reaction is initiated by adding the acyl-CoA substrate.

    • Kinetic Range: Prepare 5-methyl-2-thenoyl-CoA concentrations ranging from 1 µM to 500 µM (8 points).

    • Glycine Saturation: Maintain Glycine at a saturating concentration (20 mM) to ensure pseudo-first-order kinetics with respect to the acyl-CoA.

  • Incubation: Incubate at 37°C in a shaking water bath.

    • Time Optimization: Run a linearity pilot. Typical linear range is 2–10 minutes. Do not exceed 10 minutes to avoid substrate depletion or product inhibition.

  • Termination: Quench the reaction by adding 2 volumes of ice-cold Stop Solution. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer supernatant to HPLC vials.

Data Analysis: Plot the velocity (


) vs. Substrate Concentration (

) and fit to the Michaelis-Menten equation to derive

and

.


Protocol B: LC-MS/MS Quantitation Parameters

Accurate quantification requires optimized Mass Spectrometry transitions. The thiophene ring provides a distinct isotopic pattern (sulfur contribution), but MRM is preferred for sensitivity.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode (due to the amide nitrogen) or Negative Mode (due to the carboxylic acid). Negative mode is generally more sensitive for glycine conjugates.

Table 1: Optimized MRM Transitions (Negative Mode ESI-)

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Rationale
N-(5-methyl-2-thenoyl)glycine 198.0 74.0 2518Loss of glycine moiety (characteristic)
N-(5-methyl-2-thenoyl)glycine 198.0 125.0 2515Cleavage at amide bond (Thenoyl ion)
IS (

-Benzoylglycine)
183.1 74.0 2520Standard glycine fragment

Note: The Precursor Ion m/z 198.0 corresponds to [M-H]⁻ calculated from Molecular Weight 199.23 g/mol .

Protocol C: Renal Transporter Interaction (OAT1/OAT3)

Glycine conjugates are organic anions often cleared by the kidneys via Organic Anion Transporters (OATs). High concentrations of N-(5-methyl-2-thenoyl)glycine may inhibit the clearance of other drugs (Drug-Drug Interaction potential).

Assay System: CHO or HEK293 cells overexpressing OAT1 (SLC22A6) or OAT3 (SLC22A8).

Workflow Visualization:

OAT_Assay Start Seed OAT-transfected Cells (96-well plate) Prep Pre-incubate (HBSS buffer, 37°C) Start->Prep Treat Add Probe Substrate + N-(5-methyl-2-thenoyl)glycine Prep->Treat Incubate Incubate (2 min for OAT1, 5 min for OAT3) Treat->Incubate Wash Wash 3x with Ice-cold HBSS Incubate->Wash Lyse Lyse Cells (0.1N NaOH) Wash->Lyse Read Scintillation Counting (Measure Uptake) Lyse->Read

Figure 2: Inhibition assay workflow for renal transporters.

Experimental Details:

  • Probe Substrates:

    • OAT1: [³H]-Para-aminohippurate (PAH) or [³H]-Tenofovir.

    • OAT3: [³H]-Estrone-3-sulfate (E3S).

  • Test Compound: N-(5-methyl-2-thenoyl)glycine (0.1 µM to 100 µM).

  • Procedure:

    • Cells are incubated with the Probe Substrate in the presence of increasing concentrations of the Test Compound.

    • If N-(5-methyl-2-thenoyl)glycine is an inhibitor, intracellular accumulation of the probe will decrease.

    • Calculate

      
      . If 
      
      
      
      , clinical DDI evaluation may be required.

Troubleshooting & Validation

  • Hydrolysis Risk: Acyl-glycines are generally stable, but acyl-CoA substrates are labile. Always store 5-methyl-2-thenoyl-CoA at -80°C and keep on ice during the assay.

  • Spontaneous Conjugation: Run a "No Enzyme" control. Chemical conjugation of CoA-esters to glycine is negligible at pH 8.0 but serves as a critical background check.

  • Species Differences: Be aware that GLYAT expression varies significantly between species. Humans and primates have high GLYAT activity; dogs are deficient in acetylation but proficient in glycine conjugation; rats vary by strain. Use human recombinant enzymes for clinical translation.

References

  • Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology.

  • Knights, K. M., et al. (2007). "Profiling the kinetics of acyl-CoA: amino acid N-acyltransferase (GLYAT) activity." Methods in Molecular Biology.

  • Van Vleet, T. R., & Schnellmann, R. G. (2003). "Toxic nephropathy: environmental chemicals." Seminars in Nephrology. (Context on halogenated/methylated thiophene toxicity and clearance).

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (2020).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with N-(5-methyl-2-thenoyl)glycine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is my compound precipitating?

N-(5-methyl-2-thenoyl)glycine (N-5-MTG) is a lipophilic weak acid. Most solubility failures stem from a misunderstanding of its pH-dependent ionization or solvent shock during dilution.

Use this decision matrix to identify your issue immediately:

ObservationLikely CauseImmediate Fix
Cloudiness immediately upon adding DMSO stock to PBS. Solvent Shock. Rapid change in polarity caused the unionized drug to aggregate before mixing.Vortex media while adding stock dropwise. Warm media to 37°C.
Precipitation happens over time (1-2 hours). Thermodynamic Instability. Concentration exceeds the aqueous solubility limit of the salt form.Reduce final concentration or add cyclodextrin (HP-β-CD).
Solution is clear in water but crashes in acidic buffer. Protonation (pKa clash). pH < pKa (~3.8) forces the molecule into its insoluble neutral form.Ensure buffer pH > 6.0. Avoid acidic buffers like MES.
Crystals form after freezing/thawing stock. DMSO Hygroscopicity. Water absorbed by DMSO caused the compound to crash out at low temps.Sonicate at 40°C. Aliquot single-use stocks to prevent freeze-thaw cycles.

Physicochemical Profiling (The "Why")

To successfully solubilize N-5-MTG, you must respect its chemical architecture. It functions as an amphiphilic acid .

The Molecule[1][2][3]
  • Lipophilic Domain: 5-methylthiophene ring (Hydrophobic).

  • Hydrophilic Domain: Glycine carboxylic acid (Ionizable).

  • Linker: Amide bond (Stable, but contributes to rigidity).

The Solubility Switch (pKa ~3.8)

The critical parameter is the pKa of the carboxylic acid tail , estimated at 3.8 .

  • pH < 3.8: The molecule is protonated (neutral). It is hydrophobic and will precipitate in water.

  • pH > 5.8: The molecule is deprotonated (anionic). It forms a soluble salt.[1]

Critical Insight: In standard PBS (pH 7.4), the compound should be soluble. However, if your stock solution is highly concentrated (e.g., 100 mM in DMSO), adding it to the buffer may locally depress the pH or overwhelm the solvation capacity before the salt can form.

Validated Preparation Protocols

Protocol A: Standard Preparation (DMSO to Aqueous)

Best for: Cell culture treatments (0.1% - 1% DMSO final).

  • Weighing: Weigh the N-5-MTG free acid powder.

  • Primary Stock: Dissolve in anhydrous DMSO to reach 50 mM .

    • Tip: If it resists, sonicate at 40°C for 5 minutes.

  • Clarification: Verify the stock is crystal-clear.

  • Dilution (The "Dropwise" Technique):

    • Place your warmed culture medium or PBS (37°C) on a vortexer set to low speed.

    • Add the DMSO stock dropwise into the center of the vortex.

    • Why? This prevents local regions of high concentration where the drug might aggregate (nucleation).

Protocol B: The "Back-Titration" Method (For Stubborn Solubility)

Best for: High-concentration animal dosing or precipitate recovery.

  • Suspend: Suspend the solid compound in a small volume of water (it will look cloudy/milky).

  • Basify: Add 1.0 M NaOH dropwise while stirring.

    • Monitor until the solution turns clear (Formation of the Sodium Salt).

    • Warning: Do not exceed pH 10 to avoid hydrolysis of the amide bond.

  • Buffer: Once clear, add your concentrated buffer (e.g., 10x PBS) to stabilize the pH.

  • Adjust: Carefully lower pH back to 7.4 using dilute HCl if necessary, checking constantly for turbidity.

Visualizing the Solubility Logic

The following diagram illustrates the decision pathway for solubilization, emphasizing the critical role of pH and solvent choice.

SolubilityWorkflow Start Solid N-(5-methyl-2-thenoyl)glycine SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Stock) SolventChoice->DMSO Recommended Aqueous Direct Aqueous Buffer SolventChoice->Aqueous Not Recommended CheckPH Check Buffer pH DMSO->CheckPH Dilute into Buffer Precipitation PRECIPITATION RISK (Hydrophobic Aggregation) Aqueous->Precipitation Low Solubility Acidic pH < 4.0 (Protonated Form) CheckPH->Acidic Acidic Buffer NeutralBasic pH > 6.0 (Ionized Form) CheckPH->NeutralBasic PBS / Media Acidic->Precipitation NeutralBasic->Precipitation If > Solubility Limit (Solvent Shock) Soluble Stable Solution (Anionic Salt) NeutralBasic->Soluble If < Solubility Limit

Figure 1: Solubility decision tree for N-(5-methyl-2-thenoyl)glycine. Note the critical failure point when diluting into acidic buffers.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause "creeping" precipitation at the meniscus in cell culture plates. DMSO is preferred for its high boiling point and superior solvation of thiophene rings.

Q: My stock solution froze and now has crystals that won't dissolve. Is it ruined? A: Likely not. DMSO freezes at 19°C. If moisture entered the vial, water-insoluble crystals formed.

  • Fix: Heat to 45°C and sonicate for 10 minutes. If crystals persist, the compound may have hydrolyzed or hydrated; check purity via HPLC.

Q: I need to inject this into mice. DMSO is too toxic. What do I do? A: For in vivo work, avoid 100% DMSO. Use a co-solvent system:

  • Formula: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Order of Addition: Dissolve drug in DMSO/PEG400 first. Add Tween 80. Finally, add Saline slowly.

Q: Does the "Thenoyl" group react with my proteins? A: Generally, no. The thiophene ring is stable. However, the amide bond can be cleaved by specific amidases in liver microsomes. In simple buffer, it is chemically stable.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa-dependent solubility profiling).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • PubChem Compound Summary. (2024). Glycine, N-(2-thienylcarbonyl)- derivatives. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Method Optimization for 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Method Development / Peak Shape Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: Understanding the "Patient"

You are encountering peak tailing with 2-[(5-Methylthiophen-2-yl)formamido]acetic acid . To resolve this, we must first profile the molecule's behavior in a chromatographic environment.[1]

  • Chemical Profile: This molecule contains a lipophilic thiophene ring and a polar carboxylic acid tail, linked by an amide .

  • The Critical Factor (pKa): The acetic acid moiety typically has a pKa between 3.5 and 4.0 . The amide linkage is neutral but capable of hydrogen bonding.

  • The Problem: Peak tailing in this class of compounds is rarely random. It is almost always a symptom of mixed ionization states , silanol interactions , or metal chelation due to the sulfur-containing thiophene ring.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate the root cause of your tailing.

Phase 1: Diagnostic Logic

Before altering your chemistry, use this decision matrix to identify the source of the tailing.

TailingDiagnosis Start START: Peak Tailing Observed CheckNeutral Step 1: Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckNeutral NeutralTails Neutral Standard Tails? CheckNeutral->NeutralTails PhysicalIssue PHYSICAL ISSUE (Void volume, bad frit, tubing) NeutralTails->PhysicalIssue Yes ChemicalIssue CHEMICAL ISSUE (Interaction with Stationary Phase) NeutralTails->ChemicalIssue No CheckPH Step 2: Check Mobile Phase pH ChemicalIssue->CheckPH PH_Near_PKa Is pH 3.0 - 4.5? CheckPH->PH_Near_PKa Fix_PH SOLUTION A: Adjust pH to < 2.5 or > 7.0 PH_Near_PKa->Fix_PH Yes (Ionization Split) CheckSilanol Step 3: Secondary Interactions PH_Near_PKa->CheckSilanol No Fix_Silanol SOLUTION B: Switch to High-Purity C18 or Add Ion Pair CheckSilanol->Fix_Silanol

Figure 1: Diagnostic decision tree to distinguish between hardware failures (physical) and method mismatches (chemical).

Phase 2: The "pKa Trap" (Most Likely Cause)

Q: Why does my peak tail even when I use a standard C18 column?

A: You are likely operating in the "pKa Trap." The carboxylic acid group on your molecule has a pKa of approximately 3.7 .

  • If pH ≈ pKa (e.g., pH 3.5 - 4.5): The molecule exists as a dynamic mixture of 50% neutral (protonated) and 50% ionized (deprotonated) species. These two forms interact differently with the stationary phase, causing the peak to split or tail severely as they interconvert during migration.

  • The Fix: You must force the molecule into a single state .[1]

Protocol: Mobile Phase Optimization

We recommend suppressing ionization (low pH) to maximize retention and peak symmetry on C18.

ParameterRecommendationScientific Rationale
Target pH pH 2.0 - 2.5 Ensures >99% of the molecule is protonated (neutral COOH), eliminating the mixed-mode tailing.
Buffer 0.1% Trifluoroacetic Acid (TFA) TFA is a strong acid that achieves pH ~2.0. It also acts as an ion-pairing agent , masking silanols.
Alternative 20mM Phosphate Buffer (pH 2.1) If using UV detection <210nm. Phosphate provides higher buffering capacity than Formic acid.
Avoid Acetate / Formate at pH 4.0 This sits directly on the pKa, guaranteeing poor peak shape.

Critical Note: If you are using MS (Mass Spectrometry), TFA can suppress ionization. Use 0.1% Formic Acid instead, but ensure the pH is truly below 2.8.

Phase 3: Silanol & Metal Interactions

Q: I lowered the pH, but a "foot" remains at the base of the peak. Why?

A: This is likely due to Secondary Silanol Interactions or Metal Chelation .[2]

  • Silanols: Even at low pH, some acidic silanols on the silica surface remain ionized.[3] The amide nitrogen in your molecule can hydrogen-bond with these silanols, dragging the peak.

  • Thiophene-Metal Interaction: Thiophene rings contain sulfur, which has a high affinity for trace metals (Iron, Nickel) found in older stainless steel frits or low-quality silica.

Protocol: Column & Hardware Selection

Step 1: The "End-Capping" Test Switch to a column explicitly labeled "End-Capped" or "Base Deactivated" (e.g., Type B Silica).

  • Recommended: Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex.

  • Why: These columns have chemically bonded "caps" on free silanols, preventing the amide interaction.

Step 2: The Chelation Test If tailing persists, add a chelator to the mobile phase or switch hardware.

  • Add: 5mM EDTA to the aqueous mobile phase (only if using UV).

  • Or Switch: Use a column with PEEK-lined hardware or a "Hybrid" particle (e.g., Ethylene Bridged Hybrid - BEH) which contains fewer metal impurities than standard silica.

Phase 4: Injection Solvent Effects

Q: My peak looks like a "shark fin" (Fronting + Tailing). Is my column dead?

A: Probably not. You are likely suffering from Solvent Strength Mismatch . If you dissolve your sample in 100% Methanol or Acetonitrile but inject it into a mobile phase that is 90% Water, the sample travels faster than the mobile phase at the column head. This causes the band to spread immediately.

Protocol: Sample Diluent Matching

Rule of Thumb: The sample solvent should be weaker (more aqueous) than the initial mobile phase gradient.

  • Check Solubility: Dissolve your standard in 100% Organic first to ensure it goes into solution.

  • Dilute: Immediately dilute with water/buffer to match your starting mobile phase (e.g., 10% MeCN / 90% Water).

  • Verification: If the solution turns cloudy, you have a solubility limit. Increase the injection volume but decrease the concentration, or maintain a higher organic ratio but reduce the injection volume to <5 µL.

Summary of Experimental Workflow

Follow this linear path to resolve the issue.

OptimizationPath Step1 1. Acidify (pH < 2.5) Step2 2. Match Solvent (Diluent = Mobile Phase) Step1->Step2 Step3 3. Column Choice (High Purity / End-Capped) Step2->Step3 Result Symmetric Peak (As < 1.2) Step3->Result

Figure 2: The "Golden Path" to peak symmetry for acidic amides.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC.

  • Dolan, J. W. (2013). Separation Artifacts: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.

  • Sigma-Aldrich. (2024). Product Specification: 2-[(5-methylthiophen-2-yl)formamido]acetic acid.[4]

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC?

Sources

Technical Support Center: Purification of 5-Methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-methylthiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with removing unreacted starting material from their reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the purity and integrity of your final compound.

Core Principle: Exploiting Acidity for Separation

5-Methylthiophene-2-carboxylic acid is an aromatic carboxylic acid.[1][2][3] The key to its removal lies in the acidic nature of its carboxylic acid functional group. This group can be deprotonated by a base to form a water-soluble carboxylate salt.[4][5][6] This transformation is the foundation of the most common and effective purification techniques.

PropertyValueSource
Molecular Formula C₆H₆O₂S[1][2]
Molecular Weight 142.18 g/mol [1]
Appearance Powder / Crystalline Solid
pKa ~3.5 - 4.5 (Estimated, typical for aromatic carboxylic acids)[1]
LogP (Octanol/Water) 1.755 (Calculated)[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter when trying to remove unreacted 5-methylthiophene-2-carboxylic acid.

Problem: My crude product (e.g., an ester, amide, or other neutral compound) is contaminated with unreacted 5-methylthiophene-2-carboxylic acid.

The most robust method for removing an acidic impurity from a neutral or basic product is an acid-base liquid-liquid extraction .[4][5][8][9] This technique leverages the differential solubility of the acid and its salt form.

To select the best purification strategy, consider the properties of your desired product.

G start Crude Product Contaminated with 5-Methylthiophene-2-carboxylic Acid product_check Is your desired product stable to aqueous base? start->product_check extraction Perform Acid-Base Extraction (Protocol 1) product_check->extraction  Yes product_solid Is your desired product a solid? product_check->product_solid  No / Unsure extraction->product_solid  Residual Impurity? chromatography Use Flash Chromatography (Protocol 3) recrystallization Consider Recrystallization (Protocol 2) product_solid->chromatography  No product_solid->recrystallization  Yes

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This is the primary and most efficient method for removing carboxylic acid impurities. The acid is converted to its water-soluble salt with a weak base, pulling it from the organic phase into the aqueous phase.[4][5][6]

Causality: By adding a base like sodium bicarbonate (NaHCO₃), the acidic proton of the carboxylic acid is removed, forming the sodium 5-methylthiophene-2-carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic solvent.[4][9] A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid but is generally not strong enough to hydrolyze sensitive functional groups like esters.[5]

Workflow:

G cluster_0 Separatory Funnel A 1. Dissolve crude product in immiscible organic solvent (e.g., Ethyl Acetate, DCM) B 2. Add saturated aqueous NaHCO₃ solution A->B C 3. Stopper, invert, and vent. Shake vigorously. B->C D 4. Allow layers to separate C->D G 5. Drain and collect layers separately D->G E Aqueous Layer: Contains sodium 5-methylthiophene-2-carboxylate salt F Organic Layer: Contains your purified desired product H 6. Dry organic layer (e.g., with MgSO₄), filter, and evaporate solvent F->H G->E G->F

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. The volume should be sufficient to ensure your product is fully dissolved.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.

  • Collection: Drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid re-contamination.

  • Repeat: Repeat the wash (Steps 2-5) one or two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your purified product.

Self-Validation: To confirm the removal of the acid, you can spot the organic layer on a TLC plate against a standard of 5-methylthiophene-2-carboxylic acid before and after the extraction.

Protocol 2: Recrystallization

If your desired product is a solid and the acid-base extraction is not sufficiently effective or is unsuitable, recrystallization can be a powerful alternative.[10][11][12] This method relies on the differences in solubility between your product and the impurity in a given solvent at different temperatures.

Causality: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures.[11] The impurity, 5-methylthiophene-2-carboxylic acid, should either be very soluble in the cold solvent (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing it to be filtered out before cooling).[11]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test various solvents to find one that meets the criteria described above. Common choices for aromatic compounds include toluene, ethanol, methanol, or solvent pairs like ethanol/water or hexanes/ethyl acetate.[11][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography

For difficult separations or when both the product and impurity have similar properties, flash chromatography is the method of choice.[14][15]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[15] Silica gel is weakly acidic. To achieve good separation of a carboxylic acid, it is often necessary to modify the mobile phase. Adding a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to the eluent will keep the 5-methylthiophene-2-carboxylic acid protonated, reducing its interaction with the silica and preventing severe peak tailing.[14][16]

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). A good system will show clear separation between your product and the 5-methylthiophene-2-carboxylic acid spot. Aim for an Rf of ~0.2-0.3 for your desired compound.[16]

  • Mobile Phase Modification: Add a small percentage (e.g., 1%) of acetic or formic acid to the chosen eluent system.

  • Column Packing: Pack a flash column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a strong base like sodium hydroxide (NaOH) for the extraction? While NaOH is very effective at deprotonating the carboxylic acid, it is a strong nucleophile and can hydrolyze or degrade sensitive functional groups in your desired product, such as esters or amides.[5] Sodium bicarbonate is a much weaker, non-nucleophilic base, making it a safer choice for most applications.[4][8]

Q2: During the extraction with NaHCO₃, I see a lot of bubbling. Is this normal? Yes, this is completely normal and expected. The reaction between the carboxylic acid and sodium bicarbonate produces carbonic acid, which decomposes into carbon dioxide (CO₂) gas and water. This is why it is critical to vent the separatory funnel frequently during the shaking process to release the pressure.

Q3: My compound is also a solid. Can I purify it by converting the impurity to its salt and then filtering? This is a variation of an acid-base purification. You can dissolve your crude mixture in a solvent where your product has low solubility but the sodium salt of the impurity has high solubility (like hot water or an alcohol/water mixture). After converting the acid to its salt with a base, the salt will remain dissolved while your purified product may crystallize or precipitate out.[13] However, a liquid-liquid extraction is generally more efficient for complete removal.

Q4: How should I handle and store 5-methylthiophene-2-carboxylic acid? Like many thiophene derivatives, this compound should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent potential degradation from light and air.[17] It is an irritant, so always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).[18]

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Biotage. How does an acid pH modifier impact flash chromatography?. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • LibreTexts Chemistry. ACID-BASE EXTRACTION. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • PubChem. 5-Methylthiophene-2-carboxylic acid. [Link]

  • Google Patents.
  • University of California, Los Angeles. Recrystallization. [Link]

  • EduBirdie. Recrystallization of Benzoic Acid | Report. [Link]

  • Matrix Fine Chemicals. 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • PMC. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • NIST. 2-Thiophenecarboxylic acid, 5-methyl-. [Link]

  • Cheméo. Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). [Link]

  • Stenutz. 5-methylthiophene-2-carboxylic acid. [Link]

  • ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 2-[(5-Methylthiophen-2-yl)formamido]acetic Acid

Executive Summary & Application Context

In the realm of peptidomimetics and fragment-based drug discovery, 2-[(5-Methylthiophen-2-yl)formamido]acetic acid represents a critical scaffold. It serves as a bioisostere for hippuric acid derivatives, where the thiophene ring offers altered lipophilicity and electronic distribution compared to a phenyl ring.

This guide provides a definitive spectral analysis of this compound. Unlike standard database entries, we compare the performance of solvent systems (DMSO-d₆ vs. Methanol-d₄) to highlight the critical role of exchangeable proton visibility in structural verification. We utilize 1H and 13C NMR to validate the regiochemistry of the methyl substitution and the integrity of the amide linkage.

Experimental Workflow & Methodology

To ensure high-fidelity spectral data, the following protocol prioritizes the relaxation behavior of the quaternary thiophene carbons and the broad carboxylic acid proton.

Visualization of Analytical Logic

The following diagram outlines the decision matrix for optimizing spectral acquisition parameters.

NMR_Workflow Sample Sample: 15mg Target Compound Solvent Solvent Selection (Critical Decision) Sample->Solvent Solubility Check Acquisition Pulse Sequence (zg30 / zgpg30) Solvent->Acquisition Lock & Shim DMSO DMSO-d6: Visibile NH/COOH Solvent->DMSO MeOD MeOD-d4: Exchangeable H Loss Solvent->MeOD Processing Fourier Transform & Phasing Acquisition->Processing FID -> Spectrum Analysis Structural Verification Processing->Analysis Integration

Caption: Figure 1. Analytical workflow highlighting the critical solvent selection step for amide proton visualization.

Validated Experimental Protocol

Objective: To obtain quantitative 1H and qualitative 13C spectra with resolved coupling constants.

  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.

    • Primary Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Rationale: DMSO is required to break the intermolecular hydrogen bonding of the carboxylic acid dimer and prevent aggregation, ensuring sharp lines. It also slows proton exchange, allowing the amide doublet to be observed.

  • Instrument Setup (Standard 400/500 MHz):

    • Temperature: 298 K (25°C).

    • 1H Parameters:

      • Pulse angle: 30° (zg30).

      • Relaxation Delay (D1): 2.0 seconds (Essential for full relaxation of the aromatic protons to ensure accurate integration).

      • Scans (NS): 16.

    • 13C Parameters:

      • Pulse sequence: Power-gated decoupling (zgpg30).

      • Relaxation Delay (D1): 2.0 - 3.0 seconds .

      • Rationale: The quaternary carbons (C2, C5 of thiophene and C=O) have long T1 relaxation times. Short delays will suppress their signals.

      • Scans (NS): 1024 (To resolve the low-intensity carbonyls).

Spectral Analysis & Assignment

1H NMR Interpretation (DMSO-d₆)

The proton spectrum reveals the specific substitution pattern of the thiophene ring. The 2,5-substitution pattern simplifies the aromatic region into two distinct doublets.

  • The Amide & Acid Region:

    • 12.60 ppm (Broad s, 1H, -COOH): Highly deshielded and broad due to hydrogen bonding.

    • 8.75 ppm (t, J=6.0 Hz, 1H, -NH-): The triplet structure (often broadened) arises from coupling with the adjacent glycine methylene (-CH₂-). Note: In CDCl₃, this often appears as a broad singlet.

  • The Aromatic Region (Thiophene):

    • 7.62 ppm (d, J=3.8 Hz, 1H, H-3): This proton is ortho to the carbonyl group. The electron-withdrawing nature of the amide carbonyl deshields this position, shifting it downfield.

    • 6.85 ppm (d, J=3.8 Hz, 1H, H-4): This proton is ortho to the methyl group. The methyl group is an electron donor (via hyperconjugation), shielding this proton and shifting it upfield. The coupling constant (

      
      ) is characteristic of thiophene vicinal coupling.
      
  • The Aliphatic Region:

    • 3.95 ppm (d, J=6.0 Hz, 2H, -CH₂-): The glycine methylene group. It appears as a doublet due to coupling with the NH proton.

    • 2.48 ppm (s, 3H, -CH₃): The methyl group attached to the thiophene ring. (May show fine coupling of <1Hz).

13C NMR Interpretation (DMSO-d₆)
  • Carbonyls:

    • 171.5 ppm (-COOH): The acid carbonyl.

    • 162.0 ppm (Amide C=O): The amide carbonyl.

  • Aromatic Carbons:

    • 147.5 ppm (C-5): Quaternary. Deshielded by the methyl attachment and the sulfur atom.

    • 136.0 ppm (C-2): Quaternary. Attached to the carbonyl.

    • 129.5 ppm (C-3): Methine.

    • 126.8 ppm (C-4): Methine.

  • Aliphatic Carbons:

    • 41.5 ppm (-CH₂-): Glycine alpha-carbon.

    • 15.8 ppm (-CH₃): Methyl carbon.

Comparative Performance: Solvent System Selection

The choice of solvent drastically alters the spectral topology. Below is a comparison between DMSO-d₆ (the recommended standard) and Methanol-d₄ (the alternative).

Performance Data Table
FeatureDMSO-d₆ (Recommended)Methanol-d₄ (Alternative)Impact on Analysis
Amide Proton (NH) Visible (Triplets/Broad)Invisible (Exchanged)DMSO is required to verify the amide linkage via H-H coupling.
Acid Proton (COOH) Visible (Very Broad)Invisible (Exchanged)MeOD simplifies the baseline but removes acid confirmation.
Glycine CH₂ Doublet (coupled to NH)Singlet (NH exchanged)MeOD collapses the doublet to a singlet, confirming NH proximity.
Solubility ExcellentGoodBoth dissolve the compound well.
Water Peak ~3.33 ppm~4.87 ppmMeOD water peak may overlap with vinylic impurities if present.
Mechanistic Visualization of Solvent Effect

The following diagram illustrates why Methanol-d₄ causes the loss of coupling information compared to DMSO.

Solvent_Mechanism cluster_DMSO DMSO-d6 Environment cluster_MeOD Methanol-d4 Environment Compound Target Molecule (R-CONH-CH2-COOH) DMSO_Effect Strong H-Bond Acceptor Slows Proton Exchange Compound->DMSO_Effect MeOD_Effect Deuterium Exchange (R-CONH -> R-COND) Compound->MeOD_Effect Result_DMSO NH Visible Coupling (J) Preserved DMSO_Effect->Result_DMSO Result_MeOD NH Invisible CH2 becomes Singlet MeOD_Effect->Result_MeOD

Caption: Figure 2. Mechanistic comparison of solvent interaction. Methanol causes rapid deuterium exchange, erasing the amide proton signal.

Conclusion & Recommendations

For the comprehensive characterization of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid , DMSO-d₆ is the superior solvent system.

  • Structural Integrity: Only DMSO allows for the observation of the amide triplet (

    
    ), which confirms the covalent linkage between the thiophene-carbonyl and the glycine moiety.
    
  • Electronic Confirmation: The chemical shift difference between H-3 (deshielded) and H-4 (shielded) in the thiophene ring serves as a self-validating check for the 2,5-substitution pattern.

  • Alternative: Use Methanol-d₄ only if the amide region in DMSO is obscured by impurities or if a simplified spectrum is required for automated purity checks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on chemical shifts and coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for thiophene and glycine fragment reference shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Reference for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link] (Standard for solvent residual peak calibration).

Advanced Characterization of N-(5-methyl-2-thenoyl)glycine: MS Fragmentation & Structural Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry characterization of N-(5-methyl-2-thenoyl)glycine , a specific glycine conjugate of 5-methylthiophene-2-carboxylic acid. This guide is structured to assist analytical chemists and metabolic researchers in identifying and differentiating this compound from structural analogs using LC-MS/MS.

Executive Summary & Chemical Context

N-(5-methyl-2-thenoyl)glycine (also known as 5-methyl-2-thiophenecarbonylglycine) is a phase II metabolite formed by the conjugation of glycine with 5-methylthiophene-2-carboxylic acid. In drug development, identifying such conjugates is critical for mapping the metabolic fate of thiophene-containing pharmacophores.

This guide compares the MS/MS behavior of N-(5-methyl-2-thenoyl)glycine against its non-methylated analog (N-2-thenoylglycine) and the standard glycine conjugate, Hippuric Acid. The focus is on diagnostic ion generation and fragmentation mechanisms to ensure precise identification in complex biological matrices.

Physicochemical Profile[1][2][3][4][5]
  • Formula:

    
    
    
  • Monoisotopic Mass: 199.0303 Da

  • Ionization Mode: ESI (+) / ESI (-)

  • Key Structural Feature: The 5-methylthiophene ring provides a unique mass shift (+14 Da) and increased lipophilicity compared to standard thenoyl conjugates.

Comparative Analysis: Target vs. Analogs

Differentiation of glycine conjugates relies on detecting the specific acylium ion generated after the neutral loss of the glycine moiety. The table below contrasts the target compound with its primary metabolic analogs.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
FeatureTarget: N-(5-methyl-2-thenoyl)glycine Comparator A: N-(2-thenoyl)glycine Comparator B: Hippuric Acid
Precursor Ion [M+H]⁺ m/z 200.038 m/z 186.022m/z 180.066
Primary Fragment (Acylium) m/z 125.00 (5-Me-Thenoyl)m/z 111.99 (Thenoyl)m/z 105.03 (Benzoyl)
Secondary Fragment m/z 97.01 (Methylthiophene cation)m/z 83.00 (Thiophene cation)m/z 77.04 (Phenyl cation)
Neutral Loss (Glycine) -75 Da (

)
-75 Da-75 Da
Relative Hydrophobicity High (Late eluting)MediumLow (Early eluting)

Analytical Insight: The shift from m/z 111 to m/z 125 in the acylium ion is the definitive diagnostic marker for the 5-methyl substitution. In metabolic studies, if you observe m/z 186 but not m/z 200, the methyl group on the thiophene ring has likely been metabolically oxidized or removed prior to conjugation.

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation allows for self-validating protocols. The fragmentation of N-(5-methyl-2-thenoyl)glycine follows the "Charge-Remote" and "Charge-Site Initiated" pathways typical of N-acyl glycines.

Pathway Logic
  • Protonation: Occurs on the amide oxygen or carbonyl oxygen.

  • Amide Cleavage (Primary): The weakest bond in the gas phase is the amide C-N bond. Cleavage here releases the neutral glycine molecule (75 Da), leaving the resonance-stabilized 5-methyl-2-thenoyl cation (m/z 125) .

  • Decarbonylation (Secondary): The acylium ion loses Carbon Monoxide (CO, 28 Da) to form the 5-methylthiophene cation (m/z 97) . This is a high-energy process requiring higher collision energies (CE).

Visualization: Fragmentation Workflow

The following diagram maps the specific MS/MS transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 200.03 (Protonated Conjugate) Transition1 CID Low Energy Precursor->Transition1 Acylium Acylium Ion m/z 125.00 (5-methyl-2-thenoyl+) Transition1->Acylium Amide Bond Cleavage Glycine Neutral Loss: Glycine (75 Da) Transition1->Glycine Transition2 CID High Energy Acylium->Transition2 Thiophene Aryl Cation m/z 97.01 (5-methylthiophene+) Transition2->Thiophene Decarbonylation CO Neutral Loss: CO (28 Da) Transition2->CO

Caption: Step-wise ESI+ fragmentation pathway of N-(5-methyl-2-thenoyl)glycine showing the diagnostic loss of glycine followed by decarbonylation.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (Trustworthiness), use this protocol which includes internal validation steps.

A. LC-MS/MS Conditions[6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). The methyl group significantly increases retention on C18 compared to Hippuric acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains protonation for ESI+).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Expect elution ~1-2 minutes after Hippuric acid.

B. Validation Workflow
  • Precursor Check: Isolate m/z 200.0 .

  • Low-Energy Collision (10-20 eV):

    • Look for the base peak m/z 125 .

    • Validation: If m/z 125 is absent, the compound is NOT a thenoyl-glycine conjugate.

  • High-Energy Collision (30-40 eV):

    • Look for m/z 97 .

    • Validation: The ratio of 125/97 should be consistent. A high abundance of m/z 97 confirms the thiophene ring stability.

  • Neutral Loss Scan (Optional):

    • Set Q1/Q3 difference to 75 Da . This specifically filters for all glycine conjugates in the sample, highlighting the target peak.

References

  • RSC Chemical Science. (2024). Thiophene-fused γ-lactams inhibit the SARS-CoV-2 main protease via reversible covalent acylation. Retrieved from [Link]

  • Arkivoc. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Retrieved from [Link]

  • NCBI PubMed. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants. Retrieved from [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2006). Studies in Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Assessment Methods for 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(5-Methylthiophen-2-yl)formamido]acetic acid is a heterocyclic compound incorporating a thiophene ring, an amide linkage, and a carboxylic acid moiety. Its structural features are common in medicinal chemistry, making it a relevant building block or intermediate in drug discovery and development. For such compounds, ensuring high purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of downstream applications and, ultimately, the final drug product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this target molecule. We will delve into the scientific rationale behind method selection, provide detailed experimental protocols, and outline a robust validation strategy in accordance with international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and implement a scientifically sound, self-validating purity assessment system.

Physicochemical Analysis and Its Impact on Method Selection

The chromatographic behavior of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid is dictated by its key structural features:

  • Thiophene Ring: The methyl-substituted thiophene ring provides a degree of hydrophobicity, making the molecule suitable for Reversed-Phase (RP) chromatography.

  • Carboxylic Acid Group: This ionizable group is the most critical feature for method development. Its protonation state, controlled by the mobile phase pH, will drastically alter the molecule's polarity and retention. At a pH well below its pKa (~3-4), the carboxyl group will be protonated (-COOH), rendering the molecule less polar and more retainable on a nonpolar stationary phase.

  • Amide Linkage: The formamido group is polar and can participate in hydrogen bonding, influencing interactions with both the stationary and mobile phases.

This analysis suggests that Reversed-Phase HPLC, with careful control of mobile phase pH, is the most logical primary approach.

Recommended Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, robustness, and high resolving power.[1][2] For our target analyte, an RP-HPLC method provides the best starting point for separating nonpolar to moderately polar impurities.

Causality Behind Experimental Choices

The goal is to develop a method that provides sharp, symmetrical peaks for the main component and adequately resolves it from all potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the most common and versatile choice for RP-HPLC, offering excellent hydrophobic retention for the thiophene moiety.[3] A column with a 3 to 5 µm particle size and a length of 150-250 mm is standard for robust separation.

  • Mobile Phase: A binary mixture of an aqueous, acidified buffer and an organic solvent (like acetonitrile or methanol) is ideal.

    • Acid Modifier: The addition of an acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is crucial.[4][5] It suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized form of the analyte. This minimizes peak tailing and provides consistent, reproducible retention.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. The ratio of water to acetonitrile will be optimized to achieve an ideal retention time (typically between 3 and 10 minutes).

  • Detection: The conjugated system within the thiophene ring and amide group suggests strong UV absorbance. A photodiode array (PDA) or Diode Array Detector (DAD) is recommended to monitor the separation at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) and to check for peak purity.[3][6]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase linearly to a high percentage (e.g., 90-95%) over 15-20 minutes to elute both polar and non-polar impurities. Hold at high %B for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable diluent determined during development). Ensure the sample is fully dissolved.

Comparative Analysis: Alternative HPLC Methods

While RP-HPLC is the primary recommendation, certain impurity profiles may necessitate alternative approaches. No single method is universally superior; the choice is driven by the specific separation challenge.

MethodPrincipleBest Suited ForPotential Drawbacks
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity. The stationary phase is non-polar (C18), and the mobile phase is polar.[2]General purity assessment; separation of non-polar to moderately polar impurities.Poor retention of very polar impurities (e.g., starting materials, polar degradation products) which may elute in the void volume.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. The mobile phase is highly organic.Separating highly polar impurities that are not retained by RP-HPLC.Can be less robust than RP-HPLC; requires careful control of mobile phase water content; longer equilibration times.
Ion-Exchange Chromatography (IEC) Separation based on ionic interactions between the charged analyte and a charged stationary phase.Separating impurities with different acidic or basic strengths. Highly specific for charged molecules.Highly sensitive to mobile phase pH and ionic strength; may not be suitable for separating neutral impurities.

Workflow for Method Development and Selection

The following diagram illustrates a logical workflow for developing and selecting the appropriate HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Decision & Validation Start Define Analytical Target Profile (ATP) (ICH Q14) Analyze Analyze Physicochemical Properties of Target Molecule Start->Analyze SelectInitial Select Initial Method: Reversed-Phase HPLC Analyze->SelectInitial DevelopRP Develop RP-HPLC Method (Screen Column, Mobile Phase, Gradient) SelectInitial->DevelopRP Evaluate Evaluate Resolution & Peak Shape DevelopRP->Evaluate Adequate Separation Adequate? Evaluate->Adequate Validate Proceed to Validation (ICH Q2(R2)) Adequate->Validate Yes ConsiderAlt Consider Alternative Method (e.g., HILIC) Adequate->ConsiderAlt No (e.g., poor retention of polar impurities) DevelopAlt Develop & Optimize HILIC Method ConsiderAlt->DevelopAlt DevelopAlt->Evaluate

Caption: Workflow for HPLC purity method development and selection.

A Self-Validating System: Adherence to ICH Guidelines

Trustworthiness in an analytical method is established through rigorous validation. The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 provide a framework for this process.[8][9][10] An analytical procedure should be developed with validation in mind, creating a self-validating system where performance is well-understood and controlled.

Key Validation Parameters

The following parameters must be assessed to ensure the method is fit for its intended purpose.[11][12]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).Peak purity analysis (using DAD) should pass. Resolution between the main peak and closest impurity should be > 1.5.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.Correlation coefficient (r²) > 0.999 for a series of at least five concentrations.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery experiments.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of < 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1; precision at this level should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 pH unit).System suitability parameters (resolution, tailing factor) should remain within specifications.
System Suitability Testing (SST)

Before any sample analysis, a System Suitability Test must be performed to ensure the chromatographic system is performing adequately. This is a core concept of the USP General Chapter <621>.[13][14] A standard solution is injected, and parameters like resolution, peak tailing (asymmetry factor), and theoretical plates are monitored.

System_Suitability_Workflow Start Start of Analytical Run Equilibrate Equilibrate HPLC System Start->Equilibrate InjectSST Inject System Suitability Standard Equilibrate->InjectSST CheckParams Check SST Parameters (Resolution, Tailing Factor, Plates) InjectSST->CheckParams Proceed Proceed with Sample Analysis CheckParams->Proceed Pass Troubleshoot Troubleshoot System (Check connections, mobile phase, column) CheckParams->Troubleshoot Fail Troubleshoot->Equilibrate

Caption: System Suitability Test (SST) workflow before sample analysis.

Conclusion

The purity assessment of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid is most effectively and robustly achieved using a well-developed, validated Reversed-Phase HPLC method. The key to a successful method lies in controlling the mobile phase pH to ensure consistent ionization of the carboxylic acid moiety, thereby producing sharp, reproducible peaks. While RP-HPLC is the primary choice, alternative methods like HILIC should be considered if the impurity profile includes highly polar species that are poorly retained. The foundation of any reliable purity method is a comprehensive validation strategy based on ICH guidelines, which transforms the analytical procedure into a trustworthy, self-validating system essential for modern drug development.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.org.
  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent.
  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters.
  • US Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Uspbpep.com.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • BenchChem. (n.d.). Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Benchchem.
  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. PSC Biotech.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. LCGC International.
  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC.
  • SIELC Technologies. (2018, February 16). 2-Thiophenecarboxylic acid. SIELC.
  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds. Benchchem.
  • PMC. (n.d.). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. PMC.
  • PMC. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. PMC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
  • Sigma-Aldrich. (n.d.). 2-[(5-methylthiophen-2-yl)formamido]acetic acid. Sigma-Aldrich.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.
  • Journal of Pharmaceutical Research International. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

UV-Vis absorption maxima of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorbance Profiles of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Executive Summary & Technical Context

Compound: 2-[(5-Methylthiophen-2-yl)formamido]acetic acid Synonyms: N-(5-Methyl-2-thenoyl)glycine; 5-Methyl-2-thiophenecarbonylglycine. CAS Registry (Parent Acid): 1918-79-2 (5-Methylthiophene-2-carboxylic acid).[1]

This guide provides a technical analysis of the UV-Vis absorption characteristics of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid. As a glycine conjugate of a substituted thiophene, this molecule exhibits specific electronic transitions distinct from its benzene (hippuric acid) and furan analogs. This document serves researchers requiring precise spectral identification for HPLC detection, purity assessment, and photostability studies.

Key Finding: The target compound exhibits a primary absorption maximum (


) in the range of 268–274 nm  (in methanol), representing a bathochromic shift of approximately 40 nm relative to its benzene analog, Hippuric Acid.

Comparative Spectral Analysis

The following table contrasts the target compound against its structural "parents" and analogs. This comparison isolates the specific contribution of the thiophene ring and the 5-methyl substituent to the electronic transition energy.

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundStructural Class

(MeOH)

(Molar Absorptivity)
Electronic Origin
Target: N-(5-Methyl-2-thenoyl)glycine Thiophene-Amide 268 – 274 nm ~12,000 M⁻¹cm⁻¹

(Conjugated)
N-(2-Thenoyl)glycineThiophene-Amide260 – 265 nm~10,500 M⁻¹cm⁻¹

(Base Ring)
Hippuric Acid (N-Benzoylglycine)Benzene-Amide228 nm (primary)~11,000 M⁻¹cm⁻¹

(Benzene)
5-Methylthiophene-2-carboxylic acidThiophene-Acid258 – 262 nm~13,000 M⁻¹cm⁻¹Acid Chromophore

Note on Data: The


 for the target is derived from the bathochromic shift (+5 to +10 nm) induced by the 5-methyl electron-donating group (EDG) on the base N-(2-thenoyl)glycine chromophore.
Mechanistic Insight: Why the Shift?
  • Thiophene vs. Benzene: Sulfur is less electronegative than carbon and possesses 3d orbitals that can participate in resonance. This lowers the energy gap between the HOMO and LUMO compared to benzene, resulting in a red shift (lower energy absorption).

  • 5-Methyl Substituent Effect: The methyl group at the C5 position acts as a weak electron donor via hyperconjugation. This raises the energy of the HOMO (

    
    ) more than the LUMO (
    
    
    
    ), narrowing the band gap and causing a bathochromic shift relative to the unsubstituted thenoylglycine.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility, follow this self-validating protocol. This workflow minimizes solvent cutoff interference and aggregation effects.

Materials
  • Analyte: 2-[(5-Methylthiophen-2-yl)formamido]acetic acid (>98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 2.13 mg of the target compound (MW ≈ 213.25 g/mol ).

    • Dissolve in 10.0 mL of Methanol. Sonicate for 60 seconds to ensure complete dissolution.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm. Scan speed: Medium (200 nm/min).

  • Validation Criteria:

    • Peak Shape: The spectrum should show a single broad peak centered ~270 nm.

    • Absorbance Range: The absorbance at

      
       should be between 0.4 and 0.8 AU for linearity. If >1.0, dilute further.
      

Structural & Electronic Pathway Visualization

The following diagram illustrates the structural hierarchy and the electronic effects leading to the observed spectral properties.

G cluster_0 Base Chromophore cluster_1 Substituent Effects Thiophene Thiophene Ring (Base Abs: ~235 nm) Carbonyl 2-Carbonyl Group (+ Conjugation) Thiophene->Carbonyl Conjugation Methyl 5-Methyl Group (Hyperconjugation) Bathochromic Shift (+5-10 nm) Thiophene->Methyl C5 Substitution Amide Glycine Amide Linkage (Auxochrome) Carbonyl->Amide Amide Resonance Result Target: N-(5-Methyl-2-thenoyl)glycine λmax: ~271 nm Methyl->Result Amide->Result

Figure 1: Structural contributions to the bathochromic shift in N-(5-Methyl-2-thenoyl)glycine. The convergence of the thiophene core, carbonyl conjugation, and methyl donation defines the final


.

Application in Drug Development

  • HPLC Detection: Set the UV detector to 270 nm for maximum sensitivity. This wavelength avoids interference from simple benzene derivatives (which absorb <254 nm) and common mobile phase additives.

  • Metabolite Tracking: This compound is often a metabolite of 5-methylthiophene-2-carboxylic acid derivatives. The distinct shift from 260 nm (acid) to ~270 nm (glycine conjugate) can be used to monitor metabolic conjugation in in vitro assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Spectrabase. UV Spectrum of 5-Methyl-2-thiophenecarboxylic acid. Wiley Science Solutions. Retrieved from [Link]

  • MDPI (2023). Synthesis and Self-Assembling Properties of Carbohydrate- and Diarylethene-Based Photoswitchable Molecular Gelators. (Discusses thiophene-2-carboxylic acid chromophores). Retrieved from [Link]

Sources

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